6-N-Hydroxylaminopurine (HAP) is a purine analog that acts as a potent mutagen in various prokaryotic and eukaryotic organisms, including bacteria, yeast, and mammalian cells [, , , , , , , , ]. It is a modified purine base that exhibits structural similarity to adenine and hypoxanthine, with a hydroxylamine group (-NHOH) substituted at the 6-position of the purine ring [, , , ]. This structural modification allows HAP to interfere with normal DNA replication and repair processes, leading to its mutagenic effects.
6-N-Hydroxylaminopurine is derived from adenine, a fundamental nucleobase. Its synthesis often involves the hydroxylation of adenine or its derivatives, particularly 6-chloropurine. The compound is categorized under purine analogues and is notable for its mutagenic properties, influencing DNA replication and repair mechanisms .
The synthesis of 6-N-Hydroxylaminopurine can be achieved through several methods, with one prominent approach being the reaction of 6-chloropurine with hydroxylamine. A typical synthesis protocol involves the following steps:
This method provides a straightforward route to synthesize 6-N-Hydroxylaminopurine while allowing for structural confirmation through techniques such as NMR spectroscopy.
The molecular structure of 6-N-Hydroxylaminopurine consists of a purine ring system with a hydroxylamino group attached at the nitrogen atom in the 6-position. The structural formula can be represented as follows:
Crystallographic studies have confirmed these structural features, revealing insights into molecular interactions that may influence its biochemical behavior .
6-N-Hydroxylaminopurine participates in various chemical reactions that highlight its role as a mutagen:
These reactions underscore the compound's significance in studies related to mutagenesis and DNA repair mechanisms.
The mechanism of action of 6-N-Hydroxylaminopurine primarily involves its incorporation into DNA as an analogue of adenine:
Research has shown that organisms possess specialized pathways to manage the incorporation of such analogues, highlighting their importance in maintaining genomic integrity.
The physical and chemical properties of 6-N-Hydroxylaminopurine are crucial for understanding its behavior in biological systems:
These properties are essential for both laboratory handling and understanding its interactions within biological systems.
The applications of 6-N-Hydroxylaminopurine span various fields:
6-N-Hydroxylaminopurine (HAP) exerts mutagenic effects primarily through misincorporation during DNA replication, mediated by replicative DNA polymerases in Saccharomyces cerevisiae. Studies demonstrate that HAP-derived deoxyribonucleoside triphosphate (dHAPTP) is incorporated opposite both thymine (T) and cytosine (C) in DNA templates by B-family DNA polymerases. DNA polymerase δ (Pol δ) and DNA polymerase ε (Pol ε) are central to this process, with Pol δ showing higher incorporation efficiency for dHAPTP [1] [2]. This incorporation results in transition mutations (A•T→G•C and G•C→A•T) during subsequent replication cycles due to HAP’s ambiguous base-pairing properties.
Notably, HAP-induced mutagenesis remains robust in strains lacking translesion DNA polymerase ζ (Pol ζ), distinguishing it from damage-dependent mutagenesis (e.g., UV-induced mutations) [1] [2]. Replicative polymerases alone suffice for HAP mutagenesis, as evidenced by:
Table 1: Replicative DNA Polymerases in HAP Mutagenesis
Polymerase | Function in HAP Processing | Mutagenic Outcome |
---|---|---|
Pol δ | Primary incorporation of dHAPTP opposite T/C | AT→GC and GC→AT transitions |
Pol ε | Minor incorporation activity; leading-strand synthesis | Contributes to genomic mutation asymmetry |
Pol α | Initiates Okazaki fragments; limited HAP incorporation | Lagging-strand mutagenesis hotspots |
Pol ζ | Not required for HAP mutagenesis | Mutagenesis remains Pol ζ-independent |
The 3′→5′ proofreading exonuclease activity of replicative polymerases is a critical defense against HAP-induced errors. Strains with defective exonuclease domains in Pol δ (pol3-01 mutant) exhibit a 10–20-fold increase in HAP-induced mutation frequency compared to wild-type strains [1] [3]. This highlights proofreading as a primary corrective mechanism for misincorporated HAP. Key findings include:
Table 2: Mutation Frequency Modulation by Proofreading
Genotype | HAP-Induced Mutation Frequency (×10⁻⁷) | Fold Increase vs. Wild-Type |
---|---|---|
Wild-Type | 540 | 1× |
pol3-01 (exo⁻ Pol δ) | 5,000–10,000 | 10–20× |
pol2-04 (exo⁻ Pol ε) | 1,500–2,000 | 3–4× |
msh2Δ (MMR⁻) | 1,200 | 2× |
pol3-01 msh2Δ | Lethal | N/A |
HAP mutagenesis exhibits replication strand asymmetry due to differences in polymerase fidelity and Okazaki fragment processing. The lagging strand, synthesized discontinuously by Pol α and Pol δ, shows higher susceptibility to HAP-induced mutations [4] [7]. Mechanisms driving this asymmetry include:
Genome-wide analyses confirm mutational hotspots in late-replicating regions and genomic loci with high Okazaki fragment density, correlating with lagging-strand synthesis [3] [7].
Table 3: Strand Asymmetry in HAP Mutagenesis
Replication Strand | Synthesizing Polymerase | Mutation Susceptibility | Key Modulating Factors |
---|---|---|---|
Lagging | Pol α → Pol δ | High | Okazaki fragment processing; Primase fidelity |
Leading | Pol ε | Moderate | dNTP pool balance; Exonuclease efficiency |
Genetic screens in yeast reveal specialized pathways governing HAP detoxification and mutagenesis suppression:
Table 4: Genetic Determinants of HAP Sensitivity in Yeast
Gene | Protein Function | Mutant Phenotype | Mechanism |
---|---|---|---|
HAM1 | dHAPTP triphosphatase | Hypermutable; hypersensitive | Failed dHAPTP sanitization |
AAH1 | Adenine deaminase | Elevated mutagenesis (10×) | HAP not detoxified to hypoxanthine |
APT1 | Adenine phosphoribosyltransferase | Abolished mutagenesis | HAP not converted to dHAPTP |
ADE12 | Adenylosuccinate synthetase | Increased mutagenesis (2–3×); slow growth | IMP accumulation → dHAPTP synthesis |
ADE4 | Phosphoribosylpyrophosphate amidotransferase | Moderate mutagenesis increase | Altered purine pool balance |
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